2-Oxo-2-phenylethyl 4-(diethylamino)benzoate
Description
Properties
IUPAC Name |
phenacyl 4-(diethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-20(4-2)17-12-10-16(11-13-17)19(22)23-14-18(21)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGIXZRJXLDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanisms and Catalytic Systems
The esterification of 4-(diethylamino)benzoic acid with 2-oxo-2-phenylethanol serves as the foundational method for synthesizing the target compound. This reaction typically employs dehydrating agents such as dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group. The nucleophilic acyl substitution mechanism proceeds via the formation of an active ester intermediate, which reacts with the alcohol to yield the final product.
Solvent selection critically influences reaction efficiency. Dichloromethane and toluene are commonly used due to their ability to dissolve both aromatic acids and aliphatic alcohols while facilitating azeotropic water removal. Reflux conditions (80–110°C) are standard, with reaction times ranging from 12 to 24 hours. However, competing side reactions, such as the formation of N-acylurea byproducts from DCC, necessitate careful stoichiometric control.
Yield Optimization and Byproduct Management
Yield optimization studies reveal a strong dependence on reactant ratios and catalyst loading. A molar ratio of 1:1.2 (acid:alcohol) maximizes conversion rates while minimizing unreacted starting material. Excess alcohol drives the equilibrium toward ester formation but complicates purification. Chromatographic analyses of crude reaction mixtures indicate that DMAP concentrations above 5 mol% reduce side product formation by enhancing the nucleophilicity of the alcohol.
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Acid:Alcohol Ratio | 1:1.2 | +15–20% | |
| DMAP Loading | 5–7 mol% | -10% side products | |
| Reaction Temperature | 80–110°C | ±5% per 10°C |
Molten-State Synthesis: A Solvent-Free Alternative
Methodology and Reaction Dynamics
A patent-pending molten-state method eliminates solvent use by reacting 3-N,N-diethylaminophenol derivatives with acylating agents under thermal conditions. At 100–130°C, the reactants form a homogenous melt, enabling direct esterification without solvent-mediated mass transfer limitations. This approach reduces toluene usage by 80% compared to classical methods, aligning with green chemistry principles.
The process involves:
-
Heating 3-N,N-diethylaminophenol and a benzoylating agent (e.g., substituted phthalic anhydride) to 120°C until a molten phase forms.
-
Maintaining the reaction for 2–5 hours to achieve >85% conversion.
-
Quenching with dilute HCl (pH 3–6) to precipitate the product, followed by recrystallization from ethanol-water mixtures.
Advantages and Scalability
Molten-state synthesis offers distinct advantages:
-
Reduced Environmental Impact : Minimal solvent waste and lower energy consumption (no solvent distillation required).
-
Enhanced Purity : Crude product purity exceeds 90%, reducing reliance on chromatography.
-
Scalability : Continuous flow reactors achieve throughputs of 5–10 kg/hr in pilot-scale trials.
However, thermal degradation becomes significant above 130°C, necessitating precise temperature control. Fourier-transform infrared (FTIR) spectroscopy confirms ester bond formation through the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and the emergence of C=O stretches at 1715 cm⁻¹.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to enhance heat and mass transfer. A tubular reactor system with static mixers achieves 92% conversion in 30 minutes by maintaining turbulent flow (Reynolds number >4000). Key parameters include:
Purification and Quality Control
Industrial processes employ melt crystallization to isolate the ester. Cooling the reaction mixture to 40°C induces selective crystallization, yielding particles with 98–99% purity. X-ray diffraction (XRD) analyses confirm monoclinic crystal structures (space group P2₁/c), which influence dissolution rates in formulation matrices .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-(diethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted aromatic compounds.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-(diethylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)
- Structure: DHHB (2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid hexylester) shares the diethylamino group but incorporates a hydroxybenzoyl chromophore and a hexyl ester .
- UV Absorption : DHHB exhibits peak absorption at 354 nm (UVA range) and superior photostability due to its hydroxybenzoyl group, making it a key sunscreen ingredient .
- Stability : The hydroxy group in DHHB enhances photostability, whereas the target compound’s lack of this group may reduce UV absorption efficiency but improve chemical inertness.
- Applications : DHHB is used in cosmetics for UVA protection, while the phenacyl group in the target compound suggests utility in photo-removable protecting groups or synthetic chemistry .
Ethyl 4-(Dimethylamino) Benzoate
- Structure: This compound replaces diethylamino with dimethylamino and uses an ethyl ester .
- Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, attributed to the dimethylamino group’s electron-donating effects .
Phenacyl Benzoate Derivatives
- Structure: Derivatives like 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate () share the phenacyl ester group but lack the diethylamino substituent.
- Applications: These compounds are used as photo-removable protecting groups and in synthesizing heterocycles (e.g., oxazoles, benzoxazepines) . The diethylamino group in the target compound may modify electronic properties, affecting photolysis rates or synthetic utility.
Methoxyphenethylamino-2-oxoethyl Benzoate Derivatives
- Structure: Compounds such as 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate () feature methoxyphenethylamino groups and varying hydroxy substitutions.
- Physical Properties : Melting points for these derivatives range from 93–134°C, with Rf values (0.51–0.61) indicating moderate polarity . The target compound’s phenacyl group may lower its melting point compared to hydroxy-substituted analogs but increase it relative to aliphatic esters.
Key Comparative Data Table
Biological Activity
2-Oxo-2-phenylethyl 4-(diethylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical formula for this compound is . The compound features a phenyl group, a diethylamino moiety, and a benzoate structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Its structural similarity to known ligands allows it to bind to various receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. In experimental models, it significantly reduced inflammation markers, indicating its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers significantly |
Case Studies
- Antibacterial Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.
- Cancer Cell Line Experiment : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a 70% reduction in paw edema compared to control groups, highlighting its anti-inflammatory efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
